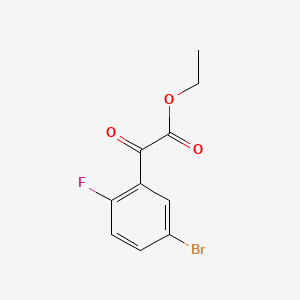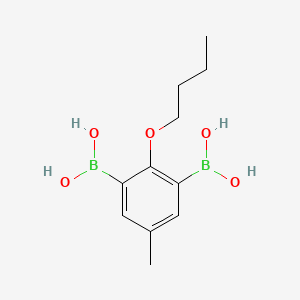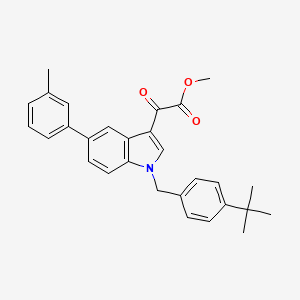
Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The tert-butyl and m-tolyl groups are types of alkyl groups, which can affect the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an indole ring, which is a fused benzene and pyrrole ring. It would also have a methyl ester group (-COOCH3), a tert-butyl group ((CH3)3C-), and a m-tolyl group (a methyl group attached to a benzene ring) attached to the indole .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The ester group can undergo hydrolysis, transesterification, and other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .
Applications De Recherche Scientifique
Environmental Impact and Fate of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been investigated for their environmental presence, human exposure pathways, and potential toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are found in various environmental matrices and human tissues. Studies suggest some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, highlighting the importance of researching novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation and Environmental Behavior of MTBE
MTBE, a fuel oxygenate, and its biodegradation have been extensively reviewed. Aerobic and anaerobic biodegradation pathways involve intermediates such as tert-butyl alcohol (TBA). Despite MTBE's resistance to biodegradation in groundwater, certain microorganisms can utilize it as a carbon and energy source, potentially aiding in its removal from contaminated sites. This research underscores the need for continued exploration into bioremediation strategies for persistent organic pollutants (Thornton et al., 2020).
Adsorption as a Removal Technique for MTBE
The presence of MTBE in the environment has prompted research into adsorption techniques for its removal from water. Studies have evaluated various adsorbents, including activated carbon and minerals, for their effectiveness in eliminating MTBE from aqueous solutions. Understanding the adsorption dynamics can guide the development of effective water treatment strategies to address MTBE pollution (Vakili et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO3/c1-19-7-6-8-21(15-19)22-11-14-26-24(16-22)25(27(31)28(32)33-5)18-30(26)17-20-9-12-23(13-10-20)29(2,3)4/h6-16,18H,17H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXUHBFHIYSEGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)OC)CC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

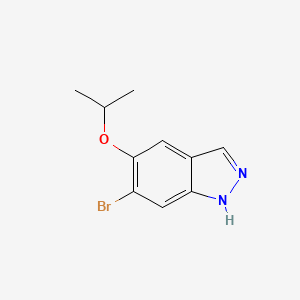
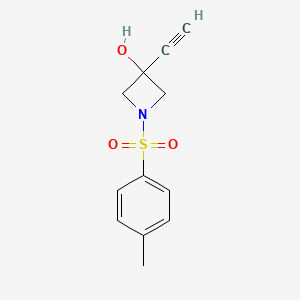
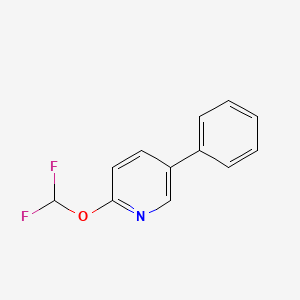

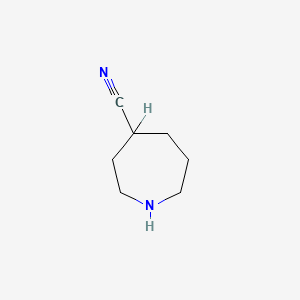
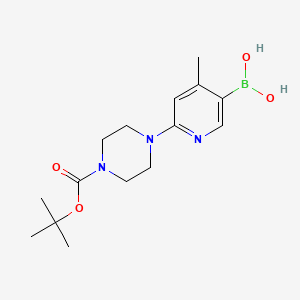
![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
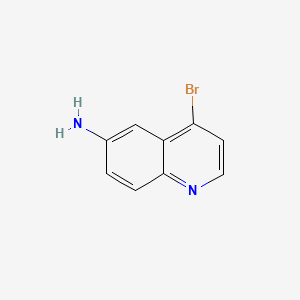
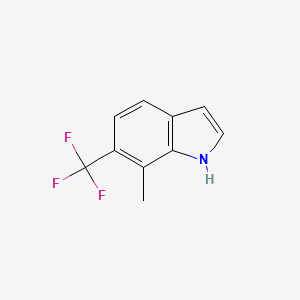
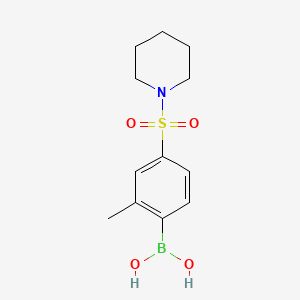
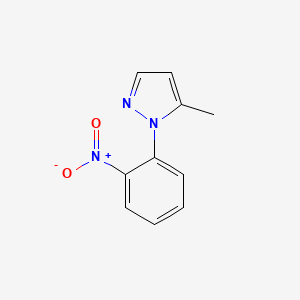
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
